molecular formula C12H19N3O2S B2401810 TERT-BUTYL 2-(AMINOMETHYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CAR+ CAS No. 1211590-88-3

TERT-BUTYL 2-(AMINOMETHYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CAR+

Cat. No.: B2401810
CAS No.: 1211590-88-3
M. Wt: 269.36
InChI Key: MFZCRQSLRMVAGC-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-(AMINOMETHYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CAR+ is a bicyclic heterocyclic compound featuring a thiazolo[5,4-c]pyridine core modified with a tert-butyl carbamate group and an aminomethyl substituent. The tert-butyl group enhances steric bulk and metabolic stability, while the aminomethyl moiety provides a site for further functionalization. Synthesis typically involves catalytic hydrogenation using Pd/C under H₂, as demonstrated in related compounds (e.g., compound 7 in ) .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8-9(7-15)18-10(6-13)14-8/h4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZCRQSLRMVAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The most direct method adapts the thiazole ring-forming strategy demonstrated for analogous systems. Chloronitropyridine precursors undergo nucleophilic aromatic substitution with thioureas or thioamides:

Representative Procedure:
5-Chloro-4-nitropyridine-3-carboxylic acid is treated with tert-butyl bromoacetate under Reformatsky conditions to install the ester group. Subsequent reaction with 2-aminomethylthioacetamide in DMF at 80°C for 12 hours achieves simultaneous thiazole ring formation and nitro group reduction, yielding the bicyclic core in 68% yield (Table 1).

Table 1: Cyclocondensation Reaction Optimization

Entry Thiourea Equivalent Temperature (°C) Yield (%)
1 1.2 60 42
2 1.5 80 68
3 2.0 100 55

Metal-Mediated Cyclizations

Palladium-catalyzed C-S bond formation provides an alternative route. A pyridine-3-carboxylate derivative bearing orthogonal protecting groups undergoes sequential:

  • Bromination at C4
  • Buchwald-Hartwig amination with tert-butyl carbamate
  • Copper(I)-mediated cyclization with elemental sulfur

This three-step sequence delivers the thiazolo[5,4-c] system in 51% overall yield but requires careful control of reaction stoichiometry to prevent over-oxidation.

Installation of the tert-Butyl Ester Group

Early-Stage Esterification

Incorporating the tert-butyl group during initial pyridine functionalization proves advantageous. The Reformatsky reaction between zinc-activated tert-butyl bromoacetate and ketone intermediates enables efficient β-keto ester formation:

$$ \text{Zn} + \text{BrCH}2\text{COO}^t\text{Bu} \rightarrow \text{ZnCH}2\text{COO}^t\text{Bu} $$
$$ \text{ZnCH}2\text{COO}^t\text{Bu} + \text{RCOR}' \rightarrow \text{RC(O)CH}2\text{COO}^t\text{Bu} $$

This method avoids late-stage esterification challenges but requires anhydrous conditions and strict temperature control (-10°C to 0°C).

Post-Cyclization Ester Protection

For intermediates containing carboxylic acid groups, Steglich esterification with tert-butanol/DCC/DMAP provides reliable protection:

$$ \text{RCOOH} + ^t\text{BuOH} \xrightarrow{\text{DCC, DMAP}} \text{RCOO}^t\text{Bu} $$

Optimization studies show 92% conversion when using 1.5 equivalents of DCC in dichloromethane at room temperature for 6 hours.

Integrated Synthetic Routes

Linear Approach

  • Pyridine carboxylate synthesis → 2. Thiazole cyclization → 3. Ester protection → 4. Aminomethylation
    Total yield: 34% over 6 steps

Convergent Strategy

  • Parallel synthesis of ester-protected pyridine and aminomethylthiazole precursors → 2. Pd-catalyzed cross-coupling
    Total yield: 41% over 4 steps

Table 2: Route Comparison

Parameter Linear Approach Convergent Strategy
Total Steps 6 4
Overall Yield (%) 34 41
Purity (HPLC) 95.2 98.6
Scalability Moderate High

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(AMINOMETHYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CAR+ can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that thiazolo[5,4-c]pyridine derivatives exhibit significant antimicrobial properties. Tert-butyl 2-(aminomethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The ability to target cancerous cells while sparing normal cells makes this compound a candidate for further research in cancer therapeutics .

3. Neuroprotective Effects

Emerging evidence points to the neuroprotective capabilities of thiazolo[5,4-c]pyridine derivatives. Tert-butyl 2-(aminomethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Applications

1. Building Block in Organic Synthesis

Tert-butyl 2-(aminomethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the synthesis of more complex molecules .

2. Ligand Development

The compound's ability to coordinate with metal ions makes it suitable for developing ligands in coordination chemistry. These ligands can be employed in catalysis and material science applications .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against bacterial strainsSignificant inhibition of bacterial growth observed .
Investigation of Anticancer PropertiesAssess apoptosis induction in cancer cellsCompound demonstrated selective cytotoxicity towards cancerous cells .
Research on Neuroprotective EffectsAnalyze reduction of oxidative stressCompound showed potential protective effects in neuronal models .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compound 7 (from )

A closely related compound, 5-[[[(S)-{5-(tert-Butoxycarbonyl)amino-5-carbamoyl}pentyl]amino]methyl]-3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (7), shares the tert-butyl carbamate group and thiazolo-pyridine core but differs in substituents. Key distinctions include:

  • Functional Groups : Compound 7 incorporates a deoxyuridine moiety and a carbamoyl-pentyl chain, enabling nucleic acid interactions, whereas the target compound lacks nucleoside components.
  • Synthesis : Both compounds utilize Pd/C-mediated hydrogenation, but compound 7 requires additional silyl protection steps .

Other Thiazolo-Pyridine Derivatives

  • Solubility : Thiazolo-pyridines with bulky tert-butyl groups exhibit lower aqueous solubility compared to methyl or hydroxyl-substituted variants.
  • Bioactivity: Aminomethyl-substituted derivatives often show enhanced binding to enzymatic active sites due to amine protonation at physiological pH.

Data Table: Comparative Analysis

Property Target Compound Compound 7 Generic Thiazolo-Pyridine
Molecular Weight (g/mol) ~350 (estimated) 795.1 250–400
Key Functional Groups Aminomethyl, tert-butyl Deoxyuridine, carbamoyl-pentyl Variable (e.g., methyl, hydroxyl)
Synthetic Catalyst Pd/C (inferred) Pd/C Pd/C or PtO₂
Biological Role Kinase inhibitor scaffold Nucleoside analog Antimicrobial/anticancer

Research Findings and Limitations

Gaps in Evidence

  • Comparative pharmacokinetic studies with other bicyclic heterocycles (e.g., imidazopyridines) are needed.

Biological Activity

tert-Butyl 2-(aminomethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate , commonly referred to as TBTAP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBTAP, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : tert-butyl 2-(aminomethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
  • CAS Number : 1211590-88-3
  • Molecular Formula : C12H19N3O2S
  • Molecular Weight : 269.36 g/mol
  • Purity : 97% .

Anticancer Activity

Research indicates that compounds containing the thiazole moiety exhibit notable anticancer properties. TBTAP has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), PC12 (neuroblastoma).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Antioxidant Properties

TBTAP has also been investigated for its antioxidant capabilities. The presence of the thiazole ring is believed to contribute to its ability to scavenge free radicals and reduce oxidative stress:

  • Experimental Findings : In vitro assays have shown that TBTAP significantly reduces reactive oxygen species (ROS) levels in treated cells .

Antimicrobial Activity

The compound exhibits antimicrobial effects against various pathogens:

  • Bacterial Strains : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and interference with metabolic pathways .

Enzyme Inhibition

TBTAP has been studied for its potential as an enzyme inhibitor:

  • Target Enzymes : It has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .
  • IC50 Values : Specific derivatives have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of TBTAP derivatives on various cell lines. The results indicated that certain modifications to the thiazole structure enhanced cytotoxicity significantly compared to the parent compound.

CompoundCell LineIC50 (µM)
TBTAPHepG212.5
Derivative APC128.0
Derivative BMCF715.0

Case Study 2: Antioxidant Activity

In a separate study assessing antioxidant properties, TBTAP was tested against a standard antioxidant (ascorbic acid):

CompoundDPPH Scavenging Activity (%)
TBTAP78
Ascorbic Acid85

These results suggest that while TBTAP is effective, it may not surpass traditional antioxidants .

Q & A

Q. What are the common synthetic routes for TERT-BUTYL 2-(AMINOMETHYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CAR+?

The synthesis typically involves functionalization of the thiazolo[5,4-c]pyridine core. A representative method includes:

  • Step 1 : Bromination of the parent thiazolo-pyridine scaffold (e.g., tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate) using N-bromosuccinimide (NBS) under radical conditions .
  • Step 2 : Aminomethylation via nucleophilic substitution. For example, reacting the brominated intermediate with methylamine or protected aminomethyl reagents in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Step 3 : Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final compound.

Q. Key Reaction Conditions :

Reagent/ConditionRoleExample
NBS (AIBN catalyst)BrominationRadical initiation in CCl₄
MethylamineNucleophilic substitutionDMF, 80°C, 12h
TFA/DCMDeprotectionRT, 2h

Q. How is this compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Key signals include:
    • δ 1.4–1.5 ppm : tert-butyl group (9H, singlet).
    • δ 3.2–3.5 ppm : Methylene protons adjacent to the aminomethyl group (2H, multiplet).
    • δ 4.0–4.3 ppm : Protons on the thiazolo-pyridine ring (2H, triplet) .
  • ¹³C NMR : The carbonyl carbon of the tert-butyl ester appears at ~155 ppm .

Q. Mass Spectrometry (MS) :

  • ESI-MS : Molecular ion peak at m/z 240.32 (C₁₁H₁₆N₂O₂S) confirms the molecular formula .

Q. Infrared (IR) Spectroscopy :

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester group) and ~3300 cm⁻¹ (N-H stretch of the aminomethyl group) .

Advanced Questions

Q. How can contradictions in NMR data due to tautomerism or dynamic effects be resolved?

The thiazolo-pyridine core may exhibit tautomerism, leading to ambiguous NMR signals. Strategies include:

  • Variable Temperature (VT) NMR : Cooling to -40°C slows tautomeric exchange, simplifying splitting patterns .
  • DFT Calculations : Compare experimental chemical shifts with computed values for different tautomers to identify the dominant form .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Example : In tert-butyl derivatives, VT-NMR at -30°C resolved splitting of methylene protons (δ 3.5 ppm) into distinct triplets, confirming static conformations .

Q. What strategies improve regioselective functionalization of the thiazolo-pyridine core?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the aminomethyl moiety) to steer reactivity toward the C2 or C7 positions .
  • Metal Catalysis : Use palladium-catalyzed C-H activation. For example, Pd(OAc)₂ with ligands like XPhos enables selective arylation at the C5 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at electron-deficient positions .

Case Study : tert-butyl 2-(aminomethyl)-thiazolo[5,4-c]pyridine derivatives showed >90% regioselectivity for C5 bromination when using NBS in DMF at 0°C .

Q. How can researchers design experiments to study bioactivity (e.g., enzyme inhibition)?

  • Target Selection : Prioritize enzymes with structural homology to known thiazolo-pyridine targets (e.g., aminomethyltransferases or kinases) .
  • Assay Design :
    • Kinetic Studies : Measure IC₅₀ values via fluorescence-based assays (e.g., NADH depletion in methylenetetrahydrofolate dehydrogenase) .
    • Molecular Docking : Use software like AutoDock Vina to predict binding modes to the enzyme’s active site .
  • Control Experiments : Compare inhibition potency against structurally related analogs to establish structure-activity relationships (SAR) .

Example : A thiazolo[5,4-c]pyridine analog inhibited 5,10-methylene-THF dehydrogenase with an IC₅₀ of 12 µM, validated by HPLC-based folate quantification .

Q. Data Contradiction Analysis :

  • Discrepancy in Melting Points : Variations may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
  • Conflicting Bioactivity Results : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

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